2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a trimethoxyphenyl group through a sulfanyl and acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzyl chloride under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with thiourea to introduce the sulfanyl group.
Formation of Acetohydrazide: The intermediate product is further reacted with ethyl chloroacetate to form the acetohydrazide moiety.
Condensation with Trimethoxybenzaldehyde: Finally, the acetohydrazide derivative is condensed with 3,4,5-trimethoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond in the hydrazide moiety, converting it to an amine.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, potentially inducing apoptosis in cancer cells.
Anti-inflammatory: It has been investigated for its anti-inflammatory effects in various in vitro and in vivo models.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The exact mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets through multiple pathways:
Molecular Targets: The compound may bind to DNA, proteins, or enzymes, disrupting their normal function.
Pathways Involved: It can interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-32-22-13-19(14-23(33-2)25(22)34-3)15-27-29-24(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+ |
InChI Key |
SHOFEICGUCPDEY-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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